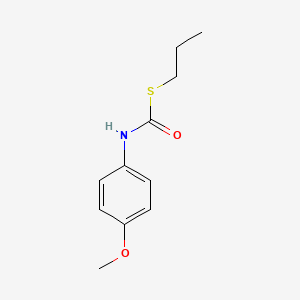

S-Propyl (4-methoxyphenyl)carbamothioate

Description

S-Propyl (4-methoxyphenyl)carbamothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a propyl group attached to a carbamothioate moiety with a 4-methoxyphenyl substituent.

Properties

CAS No. |

152419-12-0 |

|---|---|

Molecular Formula |

C11H15NO2S |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

S-propyl N-(4-methoxyphenyl)carbamothioate |

InChI |

InChI=1S/C11H15NO2S/c1-3-8-15-11(13)12-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) |

InChI Key |

BMBUCCDJEHVLMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reaction of Carbamothioic Acid Derivatives

One of the most common approaches for synthesizing S-Propyl (4-methoxyphenyl)carbamothioate involves the reaction of carbamothioic acid with appropriate alcohols in the presence of dehydrating agents. The typical synthesis pathway involves:

- Preparation of carbamothioic acid containing the 4-methoxyphenyl group

- Reaction with propyl alcohol in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC)

- Conducting the reaction under anhydrous conditions to prevent hydrolysis of the ester product

This method typically requires careful temperature control and moisture-free conditions to achieve optimal yields. The reaction can be represented as:

4-methoxyphenyl-carbamothioic acid + propyl alcohol → this compound + H₂O

Nucleophilic Addition Approach

Another classical method involves the nucleophilic addition of propanethiol to isocyanates. This approach is adapted from similar syntheses reported for related thiocarbamate structures:

- Reaction of 4-methoxyphenylisocyanate with propanethiol

- The reaction typically proceeds at room temperature in an appropriate solvent like tetrahydrofuran (THF) or toluene

- Base catalysts such as triethylamine may be used to facilitate the reaction

The general reaction is:

4-methoxyphenylisocyanate + propanethiol → this compound

Modern Synthetic Methods

Selenium-Catalyzed Synthesis

A more recent and environmentally friendly approach involves selenium-catalyzed carbonylation of nitroarenes and thiols. This method offers advantages in terms of mild reaction conditions and higher yields:

- One-pot reaction of 4-methoxynitrobenzene with propanethiol and carbon monoxide

- Use of elemental selenium (5 mol%) as catalyst

- Reaction conducted in acetone with triethylamine as base

- Proceeds at ambient temperature and atmospheric pressure

This method results in good yields (typically 70-80%) and can be represented by the following reaction:

4-methoxynitrobenzene + propanethiol + CO + Se catalyst → this compound

The detailed reaction conditions for this method include:

Table 1: Optimal Reaction Conditions for Selenium-Catalyzed Synthesis

| Parameter | Condition |

|---|---|

| Temperature | Ambient (25-30°C) |

| Pressure | Atmospheric |

| Solvent | Acetone |

| Base | Triethylamine (0.5 eq.) |

| Catalyst | Selenium (5 mol%) |

| Reaction time | 15 hours |

| Thiol:Nitroarene ratio | 2:1 |

The reaction proceeds particularly well with linear chain thiols like propanethiol, resulting in good yields of the desired thiocarbamate. After completion, the selenium catalyst can be recovered by precipitation and filtration.

Three-Component Reaction Approach

Another innovative method involves an iodide-catalyzed three-component reaction:

- Reaction of isocyanides, thiosulfonates, and isopropanol

- Formation of thiocarbamate intermediates that can be further modified

- Subsequent functionalization to introduce the 4-methoxyphenyl and propyl groups

This method is particularly valuable for industrial applications due to its efficiency and the ability to recycle reagents.

Comparison of Synthetic Routes

Table 2: Comparison of Different Synthesis Methods for this compound

| Synthetic Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Carbamothioic acid reaction | Well-established procedure | Requires anhydrous conditions, Sensitive to moisture | 65-75 | Anhydrous, 25-60°C |

| Nucleophilic addition | Simple process, Readily available reagents | Potential side reactions | 60-70 | Room temperature, 6-8 hours |

| Selenium-catalyzed | Mild conditions, One-pot synthesis, Higher yields | Requires handling of carbon monoxide | 70-80 | Ambient temperature, atmospheric pressure, 15 hours |

| Three-component reaction | Atom economy, Recyclable reagents | Complex procedure | 65-75 | Variable, dependent on specific conditions |

Purification and Characterization

After synthesis, this compound typically requires purification to remove catalyst residues and side products. Common purification methods include:

- Column chromatography using hexane:ethyl acetate mixtures (typically 6:1)

- Recrystallization from appropriate solvents

- For selenium-catalyzed synthesis, the product can be purified by column chromatography or recrystallization from light petroleum ether

The purified compound can be characterized by various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this compound shows characteristic signals:

- Methoxy group (OCH₃): singlet at approximately δ 3.8 ppm

- Propyl CH₂ adjacent to sulfur: triplet at approximately δ 2.9-3.0 ppm

- N-H signal: broad singlet at approximately δ 7.1-7.5 ppm

- Aromatic protons: multiple signals in the range δ 6.8-7.4 ppm

In the ¹³C NMR spectrum, the thiocarbonyl carbon typically appears around δ 188-190 ppm.

Physical Properties

This compound typically exists as a crystalline solid with a melting point in the range of 70-75°C. Its structure includes a thiocarbonate moiety that is pivotal for its reactivity and interaction with biological systems.

Industrial Scale Production Considerations

For industrial scale production of this compound, several factors merit consideration:

- Continuous flow processes may be employed to enhance yield and purity through precise control of reaction parameters

- The selenium-catalyzed approach offers advantages for larger scale production due to:

- Environmental considerations favor methods that:

- Avoid hazardous chemicals

- Allow for catalyst recovery and recycling

- Operate at ambient temperature and pressure

- Minimize waste generation

Chemical Reactions Analysis

Types of Reactions: S-Propyl (4-methoxyphenyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines and thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamothioate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-Propyl (4-methoxyphenyl)carbamothioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and pesticidal properties.

Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of S-Propyl (4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

- S-Propyl (3-methylphenyl)carbamothioate

- S-Propyl (4-phenylbutyl)carbamothioate

Comparison: S-Propyl (4-methoxyphenyl)carbamothioate is unique due to its 4-methoxyphenyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Q & A

Q. What synthetic routes are recommended for S-Propyl (4-methoxyphenyl)carbamothioate, and how can reaction conditions be optimized for yield improvement?

A nucleophilic substitution reaction between 4-methoxyphenyl isothiocyanate and propanethiol under inert conditions (e.g., nitrogen atmosphere) is a common approach. Optimization involves varying solvents (e.g., THF or DCM), temperature (0°C to reflux), and catalysts (e.g., triethylamine). Reaction progress should be monitored via thin-layer chromatography (TLC), and purity verified using IR spectroscopy (C=S stretch ~1092 cm⁻¹) and ¹H-NMR (propyl chain protons δ 0.95–1.02 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- IR Spectroscopy : Confirm the presence of C=S (1092 cm⁻¹) and NH groups (3237–3428 cm⁻¹).

- ¹H-NMR : Identify propyl group protons (δ 0.95–1.02 ppm) and aromatic protons from the methoxyphenyl moiety (δ 6.80–6.88 ppm).

- HPLC-UV : Assess purity by comparing retention times and peak areas against standards .

Q. How are key physicochemical properties (e.g., solubility, log P) determined experimentally for carbamothioates?

- Solubility : Shake-flask method in solvents like water, ethanol, or hexane at controlled temperatures.

- log P : Octanol/water partitioning followed by HPLC quantification.

- Density and Boiling Point : Pycnometry for density (~0.98 g/cm³) and differential scanning calorimetry for thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for carbamothioates?

Discrepancies may arise from variations in assay conditions (pH, temperature) or sample purity. Solutions include:

- Standardizing bioassays (e.g., using uniform pest models or cell lines).

- Validating compound purity via HPLC-MS before testing.

- Conducting dose-response studies to establish IC50/EC50 values under controlled conditions .

Q. What methodologies are suitable for studying the environmental degradation of this compound?

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, analyzing degradation products via GC-MS.

- Soil Microcosms : Evaluate microbial degradation under aerobic/anaerobic conditions using LC-MS/MS to track metabolite formation.

- Photolysis : Simulate sunlight exposure with UV lamps and monitor degradation kinetics .

Q. How can computational tools enhance understanding of carbamothioate reactivity and stability?

- Density Functional Theory (DFT) : Model hydrolysis pathways and predict intermediates.

- Molecular Docking : Simulate interactions with enzymatic targets (e.g., acetylcholinesterase) to rationalize bioactivity.

- Cross-validate computational results with experimental LC-MS or enzymatic assay data .

Q. What experimental strategies address challenges in synthesizing high-purity this compound?

- By-Product Mitigation : Use inert atmospheres to prevent oxidation of thiol precursors.

- Purification : Recrystallization from ethanol/water mixtures or silica gel column chromatography with ethyl acetate/hexane gradients.

- Quality Control : LC-MS to detect trace impurities (e.g., disulfides or unreacted starting materials) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize carbamothioate efficacy?

- Synthesize analogs with modified substituents (e.g., varying alkoxy groups on the phenyl ring).

- Test analogs in bioassays (e.g., insecticidal activity against Spodoptera frugiperda) and correlate results with electronic (Hammett σ) or steric parameters.

- Use multivariate regression analysis to identify critical structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.